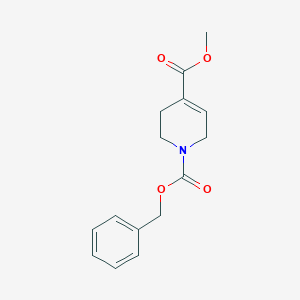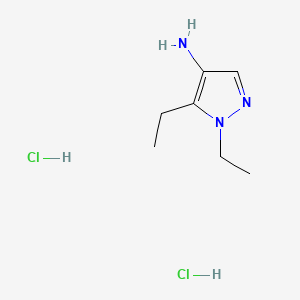
1-(6-Bromopyridin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromopyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a hydroxyl group at the 2nd position of the propanol chain makes this compound unique and valuable in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(6-Bromopyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives followed by the introduction of the propanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to high-purity products suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
1-(6-Bromopyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 1-(6-bromopyridin-3-yl)propan-2-one.
Reduction: Formation of 1-(6-pyridin-3-yl)propan-2-ol.
Substitution: Formation of 1-(6-azidopyridin-3-yl)propan-2-ol.
科学的研究の応用
1-(6-Bromopyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(6-Bromopyridin-3-yl)propan-2-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
1-(6-Chloropyridin-3-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-3-yl)propan-2-ol: Contains a fluorine atom at the 6th position.
1-(6-Iodopyridin-3-yl)propan-2-ol: Features an iodine atom at the 6th position.
Uniqueness
1-(6-Bromopyridin-3-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
1-(6-bromopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5-6,11H,4H2,1H3 |
InChIキー |
SMAYUKSJKMCOPG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)

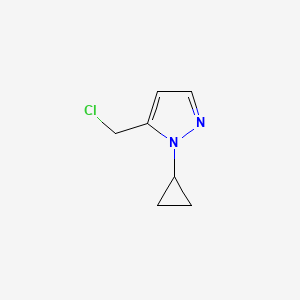
![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)
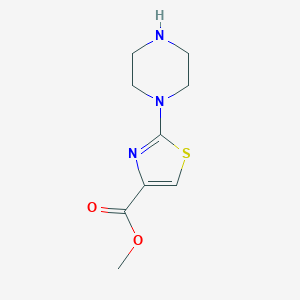
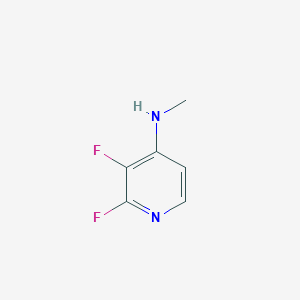
![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
